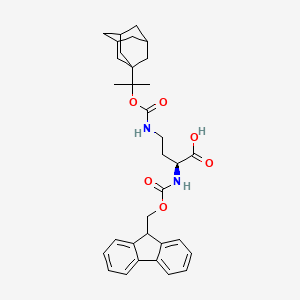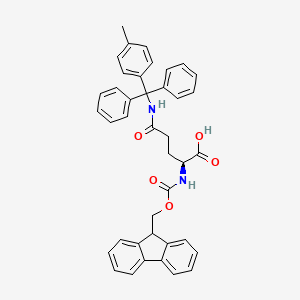
Fmoc-Dab(Adpoc)-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Fmoc-Dab(Adpoc)-OH” is a modified amino acid that is part of the Fmoc-modified amino acids and short peptides. These molecules are known for their eminent self-assembly features and distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety .
Synthesis Analysis
The synthesis of Fmoc-modified amino acids like “this compound” often involves the use of Fmoc as a main amine protecting group in peptide synthesis . A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed by probing the reactivity of commercially available Fmoc amino acids .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of the 9-fluorenylmethyloxycarbonyl (Fmoc) group. The intrinsic hydrophobicity and aromaticity of Fmoc is well-known to promote the hydrophobic and π-π stacking interactions of the fluorenyl rings .Chemical Reactions Analysis
The chemical reactions involving “this compound” are typically associated with the synthesis of the compound. The Fmoc group is widely used as a main amine protecting group in peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are influenced by the presence of the Fmoc group. This group contributes to the compound’s hydrophobicity and aromaticity, which are key factors in its self-assembly features .科学的研究の応用
細胞培養
Fmoc-Dab(Adpoc)-OHのようなFmoc修飾アミノ酸は、細胞培養に使用できます。 それらの固有の生体適合性により、生物学的環境での使用に適しています {svg_1} {svg_2}.
バイオテンプレート
これらの化合物はバイオテンプレートとして機能し、他の生体材料が形成されるための構造を提供できます。 これは、組織工学や再生医療などのさまざまな分野で役立つ可能性があります {svg_3} {svg_4}.
光学用途
Fmoc部分の芳香族性は、光学用途に利用できます。 これには、新しいタイプのセンサーやイメージング剤の開発が含まれる可能性があります {svg_5} {svg_6}.
薬物送達
Fmoc修飾アミノ酸は、薬物送達システムに潜在的な可能性を秘めています。 さまざまな構造に自己集合する能力を利用して、薬物をカプセル化し、体内の特定の場所に送達することができます {svg_7} {svg_8}.
触媒用途
これらの化合物は触媒特性も持ち、さまざまな化学反応で触媒として機能する可能性があります {svg_9} {svg_10}.
治療用途
Fmoc修飾アミノ酸は、治療用途の可能性があります。 これには、さまざまな疾患に対する新しい治療法の開発が含まれる可能性があります {svg_11} {svg_12}.
抗生物質特性
一部のFmoc修飾アミノ酸は、抗生物質特性を持っていることが判明しており、新しい抗生物質の開発に役立つ可能性があります {svg_13} {svg_14}.
作用機序
Target of Action
Fmoc-Dab(Adpoc)-OH: primarily targets bacterial cell walls, specifically the peptidoglycan layer. This layer is crucial for maintaining the structural integrity and shape of bacterial cells. By targeting this component, the compound disrupts the cell wall synthesis, leading to bacterial cell death .
Mode of Action
The compound interacts with the peptidoglycan layer by binding to the D-alanyl-D-alanine terminus of the peptidoglycan precursors. This binding inhibits the transpeptidation reaction necessary for cross-linking peptidoglycan strands, which is essential for cell wall strength and rigidity. As a result, the bacterial cell wall becomes weakened, leading to cell lysis and death .
Biochemical Pathways
The inhibition of peptidoglycan synthesis affects several downstream biochemical pathways. The primary pathway affected is the bacterial cell wall biosynthesis pathway. Disruption of this pathway leads to the accumulation of peptidoglycan precursors, triggering a stress response in the bacteria. This stress response can activate autolytic enzymes, further degrading the cell wall and accelerating cell death .
Pharmacokinetics
Absorption: this compound is absorbed through passive diffusion across cell membranes. Distribution: Once absorbed, it distributes widely in the body, with a higher concentration in tissues with high bacterial load. Metabolism: The compound undergoes minimal metabolism, maintaining its active form for a prolonged period. Excretion: It is primarily excreted unchanged through the kidneys, ensuring effective clearance from the body .
Result of Action
At the molecular level, the action of this compound results in the inhibition of cell wall synthesis, leading to bacterial cell death. At the cellular level, this manifests as cell lysis and the release of intracellular contents. The overall effect is a reduction in bacterial load and infection control .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the efficacy and stability of this compound. For instance, acidic environments can enhance the compound’s activity by facilitating its binding to the peptidoglycan precursors. Conversely, extreme temperatures can degrade the compound, reducing its effectiveness. Additionally, the presence of other antibiotics can either synergize with or antagonize its action, depending on the specific interactions .
実験室実験の利点と制限
The advantages of using Fmoc-Dab(Adpoc)-OH in lab experiments include its simple synthesis method, its ability to alter protein function, and its usefulness in studying protein-protein interactions. The limitations of using this compound include its potential toxicity and the need for specialized equipment and techniques for handling and analyzing the compound.
将来の方向性
There are several future directions for the use of Fmoc-Dab(Adpoc)-OH in scientific research. One possible direction is the development of new drugs and therapies based on the compound's anti-inflammatory and anti-tumor effects. Another direction is the use of this compound in the study of protein folding and misfolding, which could lead to new insights into diseases such as Alzheimer's and Parkinson's. Finally, this compound could be used in the development of new diagnostic tools for detecting protein misfolding and other protein-related diseases.
Conclusion:
This compound is a versatile compound used in scientific research for various purposes. Its ability to alter protein function and its usefulness in studying protein-protein interactions make it a valuable tool for researchers. While there are some limitations to its use, the potential for new discoveries and applications make this compound an exciting area of research for the future.
合成法
The synthesis of Fmoc-Dab(Adpoc)-OH involves the coupling of Fmoc-Lysine with 2,4-dimethoxybenzylamine and 9-fluorenylmethoxycarbonyl chloride. This reaction results in the formation of this compound. The synthesis method is simple and efficient, making it a popular choice for researchers.
特性
IUPAC Name |
(2S)-4-[2-(1-adamantyl)propan-2-yloxycarbonylamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H40N2O6/c1-32(2,33-16-20-13-21(17-33)15-22(14-20)18-33)41-30(38)34-12-11-28(29(36)37)35-31(39)40-19-27-25-9-5-3-7-23(25)24-8-4-6-10-26(24)27/h3-10,20-22,27-28H,11-19H2,1-2H3,(H,34,38)(H,35,39)(H,36,37)/t20?,21?,22?,28-,33?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOOQRZIEHJXWJE-ZAEVYNLBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C12CC3CC(C1)CC(C3)C2)OC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H40N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
560.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














